4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-[2-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide
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Overview
Description
4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-[2-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a pyrrole ring, an isoxazole ring, and a pyridine moiety, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-[2-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a 1,3-dipolar cycloaddition of nitrile oxides with alkenes.
Attachment of the Dichlorophenyl Group: The 2,6-dichlorophenyl group is introduced via a Friedel-Crafts acylation reaction.
Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Coupling Reactions: The final compound is obtained by coupling the isoxazole and pyrrole intermediates using a carbonylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Pyrrole-2,5-diones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-[2-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of 4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-[2-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction Pathways: It may interfere with signal transduction pathways by modulating the activity of key proteins involved in these pathways.
Comparison with Similar Compounds
Similar Compounds
- **4-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide
- 3-(2,6-dichlorophenyl)-4-(3’-carboxy-2-chlorodiphenylethylene-4-yl)oxymethyl-5-isopropylisoxazole
Uniqueness
4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-[2-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide stands out due to its unique combination of structural features, which confer specific chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(2-pyridin-2-ylethyl)-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N4O3/c1-13-19(21(29-32-13)20-16(24)6-4-7-17(20)25)22(30)14-11-18(28-12-14)23(31)27-10-8-15-5-2-3-9-26-15/h2-7,9,11-12,28H,8,10H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCDVKZYJAILKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)C3=CNC(=C3)C(=O)NCCC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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